![molecular formula C22H21ClN2O3S B309156 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309156.png)
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of Rev-erb agonists, which are known to regulate circadian rhythm and metabolism.
Mechanism of Action
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide exerts its effects by binding to and activating Rev-erbα and Rev-erbβ, which are nuclear receptors that regulate the expression of genes involved in circadian rhythm and metabolism. Activation of Rev-erbα and Rev-erbβ leads to the suppression of genes involved in gluconeogenesis, lipogenesis, and inflammation, and the upregulation of genes involved in oxidative metabolism and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. In mice, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has also been shown to improve physical endurance and reduce muscle damage in mice subjected to exercise. In addition, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for Rev-erbα and Rev-erbβ, which allows for specific targeting of these receptors. Another advantage is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, one limitation is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has low solubility in water, which may limit its use in certain experiments. Another limitation is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has not been extensively studied in humans, which may limit its clinical applications.
Future Directions
There are several future directions for the study of 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One direction is to further investigate its potential applications in circadian rhythm regulation and metabolism, and to explore its therapeutic potential for metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its potential applications in cancer research, and to explore its mechanisms of action and potential clinical applications. Additionally, future studies could focus on improving the synthesis and purification methods of 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, and on developing more selective and potent Rev-erb agonists.
Synthesis Methods
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and then a sulfonyl chloride group is added to the amino group. The resulting intermediate is then coupled with 2-methylphenylboronic acid and 2-phenylethylamine to obtain 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has shown potential applications in various fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to regulate the expression of clock genes and improve sleep-wake cycles in animal models. In metabolism, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to improve lipid and glucose metabolism, which may have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. In cancer research, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
properties
Product Name |
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C22H21ClN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-5-6-10-21(16)29(27,28)25-20-15-18(11-12-19(20)23)22(26)24-14-13-17-8-3-2-4-9-17/h2-12,15,25H,13-14H2,1H3,(H,24,26) |
InChI Key |
IVVCSJAVJKDTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



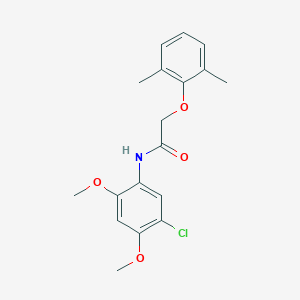
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
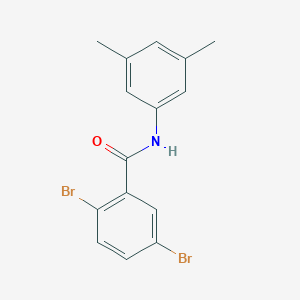
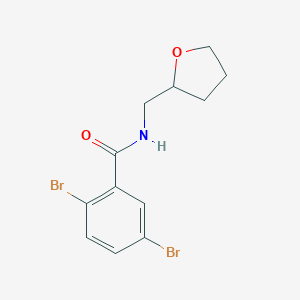
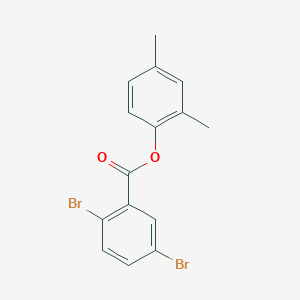
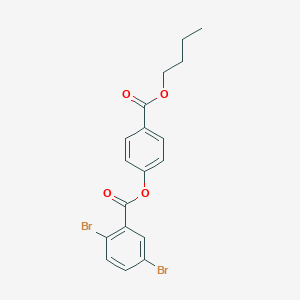


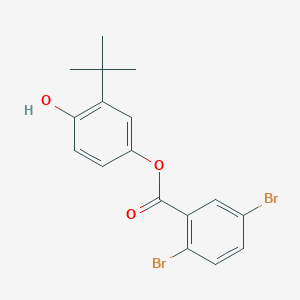
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
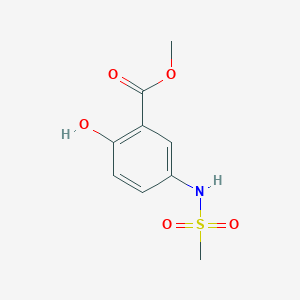
![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)